REACTION_SMILES
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[Br:8][CH2:9][CH:10]1[CH2:11][CH2:12]1.[CH3:13][CH2:14][OH:15].[CH3:1][n:2]1[c:3]([SH:7])[n:4][n:5][cH:6]1>>[CH3:1][n:2]1[c:3]([S:7][CH2:9][CH:10]2[CH2:11][CH2:12]2)[n:4][n:5][cH:6]1
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Name
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Type
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product
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Smiles
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Cn1cnnc1SCC1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |